Canagliflozin L-Glucitol is a compound that belongs to the class of sodium-glucose cotransporter 2 inhibitors, which are primarily used in the management of type 2 diabetes mellitus. This compound is notable for its dual action as both an SGLT2 inhibitor and a glucitol derivative, enhancing its therapeutic potential by not only reducing blood glucose levels but also improving renal function in diabetic patients.
Canagliflozin L-Glucitol is derived from canagliflozin, a well-known SGLT2 inhibitor. It is classified under the category of antidiabetic medications due to its role in glucose regulation through renal pathways. The compound's structure incorporates both a glucitol moiety and a phenyl group, which contribute to its pharmacological properties.
The synthesis of Canagliflozin L-Glucitol involves several key steps, primarily focusing on the formation of the glucitol core and the incorporation of the canagliflozin structure. Various synthetic strategies have been explored, including:
The molecular structure of Canagliflozin L-Glucitol features a complex arrangement that includes:
The molecular formula can be represented as C₁₈H₂₃ClF₁N₂O₆S, reflecting its diverse functional groups that play critical roles in its biological activity.
Canagliflozin L-Glucitol undergoes several chemical reactions that are pivotal for its synthesis and functionality:
The mechanism of action for Canagliflozin L-Glucitol primarily involves inhibition of sodium-glucose cotransporter 2 in the renal proximal tubules. This leads to:
Studies have shown that Canagliflozin exhibits significant effects on oxidative stress reduction in renal cells under high-glucose conditions, further supporting its role in renal protection during diabetes management .
Canagliflozin L-Glucitol possesses several notable physical and chemical properties:
These properties are vital for determining optimal conditions for storage, handling, and administration.
Canagliflozin L-Glucitol has significant applications in:
Canagliflozin L-Glucitol is a derivative of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, where the D-glucitol moiety is replaced by its L-isomer. Its systematic IUPAC name is (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [4] [7]. This nomenclature defines:
Table 1: Synonyms and Identifiers of Canagliflozin L-Glucitol
Identifier Type | Value |
---|---|
CAS Registry Number | Not assigned (parent Canagliflozin: 842133-18-0) |
Other CAS References | 1809403-05-1 (hemihydrate form) [10] |
Common Synonyms | Canagliflozin hydrate; JNJ-28431754 hydrate; TA-7284 hydrate [5] [9] |
Molecular Formula | C₂₄H₂₅FO₅S |
SMILES | CC1=C(C=C(C=C1)[C@H]2C@@HO)CC3=CC=C(S3)C4=CC=C(C=C4)F [4] |
The molecular formula C₂₄H₂₅FO₅S reveals:
Table 2: Key Structural Features and Bonding
Structural Region | Key Features | Role in Biological Activity |
---|---|---|
Glucitol Unit | Polyhydroxylated tetrahydropyran ring | Mimics D-glucose; engages SGLT2 polar residues |
Aryl-Thiophene Linker | Fluorophenyl-thiophene with CH₂ bridge | Hydrophobic binding to SGLT2 pocket |
Methyl Group | -CH₃ at phenyl C4 position | Enhances lipophilicity and steric fit |
The specified configuration (2S,3R,4R,5S,6R) defines the chiral centers within the glucitol ring:
Molecular Weight: 444.52 g/mol (anhydrous); 462.5 g/mol (hemihydrate) [9] [10].
Solubility:
Stability:
Table 3: Physicochemical Profile Summary
Property | Value/Condition | Analytical Method |
---|---|---|
Molecular Weight | 444.52 g/mol (anhydrous) | Mass spectrometry |
Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |
DMSO Solubility | >40 mg/mL | HPLC-UV validation |
Melting Point | 68–72°C | Differential scanning calorimetry |
Storage Stability | 2 years at -20°C (protected from light/air) | ICH accelerated stability testing |
Comprehensive Compound Nomenclature Table
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7